Product packaging for Geranyl heptanoate(Cat. No.:CAS No. 73019-15-5)

Geranyl heptanoate

Cat. No.: B1623740
CAS No.: 73019-15-5
M. Wt: 266.4 g/mol
InChI Key: NSMHPPLPBQPIQJ-DTQAZKPQSA-N
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Description

Geranyl heptanoate (CAS 73019-15-5) is a naturally occurring ester compound, specifically the heptanoate ester of geraniol. It is identified as a flavor and fragrance agent with a characteristic floral, cognac-like, and winey odor profile . This compound is a constituent of the essential oil of various geranium species (Pelargonium sp.), where it contributes to the complex aroma of the plant . Its molecular formula is C17H30O2, with an average molecular mass of 266.43 g/mol . Research into this compound and related geraniol esters spans multiple fields. Recent studies highlight the significant neuroprotective properties of certain geraniol esters, showing potential for research in neurodegenerative conditions . Furthermore, various aliphatic esters of geraniol, including medium-chain esters like heptanoate, hexanoate, and octanoate, are investigated for their role as insect pheromones, making them relevant in semiochemical and integrated pest management studies . The compound can be synthesized via eco-friendly enzymatic methods, such as microwave-assisted lipase-catalyzed transesterification, which offers high conversion yields and aligns with green chemistry principles . From a chemical perspective, this compound is a clear, colorless to pale yellow liquid . It is characterized by very low solubility in water but is soluble in alcohol . Researchers should note its high boiling point (approximately 348-349 °C at 760 mmHg) and flash point (around 102 °C) for safe handling and experimental planning . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H30O2 B1623740 Geranyl heptanoate CAS No. 73019-15-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73019-15-5

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] heptanoate

InChI

InChI=1S/C17H30O2/c1-5-6-7-8-12-17(18)19-14-13-16(4)11-9-10-15(2)3/h10,13H,5-9,11-12,14H2,1-4H3/b16-13+

InChI Key

NSMHPPLPBQPIQJ-DTQAZKPQSA-N

SMILES

CCCCCCC(=O)OCC=C(C)CCC=C(C)C

Isomeric SMILES

CCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CCCCCCC(=O)OCC=C(C)CCC=C(C)C

Other CAS No.

73019-15-5

Origin of Product

United States

Scientific Research Applications

Chemical Applications

Organic Synthesis
Geranyl heptanoate is primarily utilized as a reagent in organic synthesis. It serves as a precursor for the production of other esters and compounds through transesterification and hydrolysis reactions. The compound's unique structure imparts specific reactivity that is advantageous in synthetic chemistry.

Solvent Properties
In addition to its role as a reagent, this compound can act as a solvent in various chemical reactions. Its ability to dissolve both polar and nonpolar substances makes it a versatile medium for conducting organic reactions.

Biological Applications

Bioactive Compound Research
this compound has been studied for its potential bioactive properties. Research indicates that esters derived from geraniol, including this compound, may exhibit pharmacological activities such as neuroprotective effects. These properties are particularly relevant in the development of therapeutic agents .

Microbial Biosynthesis
Recent studies have demonstrated the feasibility of producing this compound through microbial fermentation processes. For instance, Escherichia coli can be engineered to convert geraniol into geranyl esters with high efficiency (over 90% conversion) using immobilized lipase in a biphasic system. This method highlights the potential for sustainable production of geranyl esters from renewable resources .

Medical Applications

Therapeutic Potential
The compound is under investigation for its therapeutic properties, particularly in the context of drug synthesis. Its ester structure allows for modifications that can enhance bioavailability and efficacy in pharmaceutical formulations .

Toxicity Assessments
this compound has been evaluated for safety in various studies. Toxicological assessments indicate low acute toxicity levels, with median lethal dose (LD50) values suggesting it is relatively safe for use in consumer products . Such evaluations are crucial for its consideration in medicinal applications.

Agricultural Applications

Pest Attractant
Field studies have shown that this compound can attract specific insect species, such as male click beetles (Agriotes rufipalpis). This property can be exploited in pest management strategies, using the compound as a lure in traps to monitor or control pest populations effectively .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Chemical SynthesisUsed as a reagent and solvent in organic reactionsEffective in transesterification and hydrolysis reactions
Biological ResearchInvestigated for neuroprotective effectsHigh conversion rates achieved via microbial biosynthesis
Medical PotentialExplored as a precursor for drug synthesisLow toxicity levels reported; potential therapeutic applications
Agricultural UseActs as an attractant for specific pestsSuccessfully attracted male click beetles in field tests

Case Studies

  • Microbial Production of this compound
    • A study demonstrated that integrating microbial fermentation with enzymatic reactions could produce this compound efficiently. The process achieved over 90% conversion rates, indicating a promising method for sustainable production .
  • Attractant Properties
    • Field trials conducted in Hungary revealed that traps baited with this compound effectively captured male click beetles, showcasing its utility in agricultural pest management strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

Geranyl heptanoate belongs to two distinct chemical families: geranyl esters and heptanoate esters. Key comparisons with analogs are outlined below:

Table 1: Structural Comparison
Compound Alcohol Moiety Acid Moiety Chain Length CAS Number
This compound Geraniol (C10) Heptanoic acid (C7) C17 73019-15-5
Geranyl hexanoate Geraniol Hexanoic acid (C6) C16 10032-02-7
Geranyl acetate Geraniol Acetic acid (C2) C12 105-87-3
Ethyl heptanoate Ethanol (C2) Heptanoic acid C9 106-30-9
Allyl heptanoate Allyl alcohol Heptanoic acid C10 142-19-8

Key Observations :

  • Chain Length and Volatility: this compound’s longer chain (C17) reduces volatility compared to shorter esters like ethyl heptanoate (C9) or geranyl acetate (C12). This property makes it suitable for base notes in perfumery .

Functional and Application-Based Differences

Key Observations :

  • Ethyl heptanoate is critical in wine aromas, where yeast metabolism enhances its concentration, contributing to fruity notes in Riesling wines .
  • Geranyl acetate dominates in floral essential oils (e.g., lemongrass), constituting up to 5.3% of oil content .
  • Allyl heptanoate is used in synthetic pineapple flavors but is less common due to regulatory scrutiny over allyl derivatives .
Table 3: Bioactivity Insights
Compound Antifungal Activity Anti-inflammatory Potential Metabolic Pathways
This compound Not studied Unknown Likely β-oxidation
Geranyl derivatives* Moderate (via geranyl chain) High (LOX inhibition) Anaplerosis (heptanoate)
Ethyl heptanoate None reported None reported Hepatic ketogenesis

*Includes geranylphenols and acetylated geranyl compounds .

Key Observations :

  • Geranyl Chain Role: In geranylphenols, the geranyl group is critical for antifungal and anti-inflammatory activity. Acetylation of this group can either enhance or reduce bioactivity depending on substituents .
  • Heptanoate Metabolism: Heptanoate esters may contribute to anaplerosis in the liver, replenishing citric acid cycle intermediates, though this is more documented for heptanoic acid itself .

Preparation Methods

Catalyst Design: $$ \text{SO}4^{2-}/\text{TiO}2\text{-SiO}_2 $$ Composite Synthesis

The $$ \text{SO}4^{2-}/\text{TiO}2\text{-SiO}_2 $$ solid superacid catalyst, originally developed for geranyl acetate synthesis, offers a transferable platform for heptanoate production. Its preparation involves:

  • Co-precipitation : Mixing titanium sulfate ($$ \text{Ti(SO}4)2 $$) and tetraethyl orthosilicate ($$ \text{Si(OC}2\text{H}5)4 $$) under ultrasonic irradiation (40–45 kHz) to form $$ \text{Ti(OH)}4 $$ and $$ \text{Si(OH)}_4 $$ co-precipitates.
  • Sulfation : Impregnating the precipitate with 0.5–0.7 M sulfuric acid for 5–6 hours, followed by drying at 110–120°C.
  • Calcination : Activating the catalyst at 550–600°C for 3–5 hours to stabilize the $$ \text{SO}4^{2-} $$ groups on the $$ \text{TiO}2\text{-SiO}_2 $$ matrix.

This catalyst achieves 94–97% selectivity in geranyl acetate synthesis by suppressing geraniol isomerization—a critical advantage for minimizing byproducts like linalool or nerol derivatives.

Reaction Optimization for Heptanoate Formation

Adapting the patent methodology, this compound synthesis would involve:

Reagents :

  • Natural geraniol (90–95% purity)
  • Heptanoic anhydride (>99% purity)
  • $$ \text{SO}4^{2-}/\text{TiO}2\text{-SiO}_2 $$ catalyst (0.5–3 wt% of total reactants)

Procedure :

  • Esterification : Reacting geraniol with heptanoic anhydride at 40–60°C under nitrogen for 0.5–1.5 hours.
  • Distillation : Removing water and excess anhydride via vacuum distillation (20–50 mmHg) at 70–90°C.

Key Parameters :

Variable Optimal Range Impact on Yield
Molar ratio (geraniol:anhydride) 1:1–1.5 Higher anhydride drives equilibrium
Catalyst loading 0.5–3 wt% Reduces side reactions
Reaction temperature 40–60°C Balances kinetics and thermal degradation

This framework theoretically achieves >90% conversion based on geranyl acetate precedents, though heptanoic acid’s higher steric demand may necessitate adjusted stoichiometry.

Natural Occurrence and Extraction Challenges

This compound occurs tracefully (<0.1%) in Cymbopogon martini essential oils, alongside geranyl hexanoate (0.3%) and valerate (0.2%). Isolation via fractional distillation proves economically unviable due to co-elution with structurally similar esters (e.g., geranyl hexanoate at RI 1723). Enzymatic extraction using Rhizomucor miehei lipases has succeeded for geranyl acetate, suggesting potential for heptanoate biosynthesis—though no direct studies confirm this.

Byproduct Analysis and Quality Control

The $$ \text{SO}4^{2-}/\text{TiO}2\text{-SiO}_2 $$ catalyst limits isomerization byproducts to <0.2% in acetate synthesis, a trend likely extendable to heptanoate. GC-MS monitoring should target:

  • Geranyl isomers : Nerol (RI 1213) and linalool (RI 1088)
  • Acid derivatives : Heptanoic acid (RI ~1160) and geranyl ethers

Comparative Catalyst Performance

While the patent emphasizes $$ \text{SO}4^{2-}/\text{TiO}2\text{-SiO}_2 $$, alternative catalysts include:

Catalyst Type Advantages Limitations
Solid superacids High selectivity, reusability Complex synthesis
Enzymatic (lipases) Mild conditions, green chemistry Low thermal stability
Homogeneous (H$$2$$SO$$4$$) Cost-effective Corrosive, difficult separation

The superacid catalyst’s 96–97% purity in acetate synthesis positions it as the optimal choice for scalable heptanoate production.

Industrial Scale-Up Considerations

Process Design :

  • Batch Reactors : Suitable for small-scale production (5–10 kg/batch) with 1–2 hour cycle times.
  • Continuous Flow : Potential for higher throughput using fixed-bed catalytic reactors.

Economic Factors :

  • Heptanoic anhydride costs (~$120/kg) dominate reagent expenses.
  • Catalyst reuse for 5–10 cycles reduces operational costs by 15–20%.

Q & A

Q. How can liquid-liquid extraction conditions be optimized to isolate geranyl heptanoate from aqueous mixtures?

Methodological Answer:

  • Phase equilibrium data (e.g., solubility curves, tie-line distributions) must be experimentally determined at controlled temperatures (e.g., 288.15–308.15 K) using ternary systems (Water–Carboxylic Acid–Solvent). Ethyl heptanoate, a structurally analogous solvent, has been shown to effectively separate carboxylic acids via distribution coefficient and separation factor calculations .
  • Validate experimental data using Othmer Tobias, Bachman, and Hand correlations to ensure reliability. For this compound, similar protocols can be adapted by substituting the target ester and adjusting solvent polarity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use retention indices (RI) and mass spectral fragmentation patterns to confirm identity, as demonstrated in flavor analysis studies for ethyl heptanoate .
  • Nuclear Magnetic Resonance (NMR): Compare chemical shifts (¹H/¹³C) with structurally related esters (e.g., geranyl butyrate) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations and free energy methods elucidate the binding behavior of this compound with host molecules like β-Cyclodextrin?

Methodological Answer:

  • Employ Stratified-UWHAM or BEDAM (Binding Energy Distribution Analysis Method) to compute binding affinities. These methods use λ-scaling parameters to simulate host-guest interactions across multiple Hamiltonian states, as validated for β-Cyclodextrin–heptanoate complexes .
  • Analyze hydrogen-bonding patterns (e.g., carboxylate-hydroxyl interactions) and hydrophobic effects to distinguish binding orientations (e.g., UP vs. DOWN macrostates) .

Q. How should researchers address contradictions in distribution coefficients (D) reported across different solvent systems?

Methodological Answer:

  • Conduct sensitivity analyses by varying temperature, solvent polarity, and pH. For example, ethyl heptanoate’s D values for carboxylic acids differ significantly at 298.15 K vs. 308.15 K, highlighting temperature-dependent phase behavior .
  • Compare results with thermodynamic models (e.g., NRTL, UNIQUAC) to identify deviations caused by experimental artifacts or non-ideal mixing .

Q. What experimental designs are critical for assessing this compound’s stability under varying thermal conditions?

Methodological Answer:

  • Perform thermogravimetric analysis (TGA) to monitor decomposition thresholds and differential scanning calorimetry (DSC) to detect phase transitions. While direct data on this compound is limited, analogous esters (e.g., ethyl heptanoate) show stability up to 172°C under inert atmospheres .
  • Cross-reference safety data sheets (SDS) for handling guidelines, as thermal decomposition products may vary with oxygen exposure .

Methodological Best Practices

  • Data Reproducibility: Follow protocols from and : report detailed experimental conditions (e.g., solvent ratios, equilibration times) and deposit raw data in supplementary materials .
  • Conflict Resolution: Use statistical tools (e.g., ANOVA, t-tests) to validate dose-dependent effects, as seen in geranyl acetate cytotoxicity studies .
  • Ethical Reporting: Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundant data presentation and ensure transparent methodology .

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